molecular formula C17H21N3O B2383001 N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide CAS No. 1211692-18-0

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide

Cat. No. B2383001
M. Wt: 283.375
InChI Key: DNGSRHVGXHANDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This compound also includes a phenyl group and a cyclopentyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The Claisen–Schmidt condensation reaction is also commonly used in the synthesis of pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrazole ring, phenyl group, and cyclopentyl group. The pyrazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including reactions with electrophiles at the 3-position of the pyrazole ring . They can also undergo N-alkylation and N-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds generally have high nitrogen content and can act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and extensive biological evaluation of 1,5-diarylpyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, as cyclooxygenase-2 (COX-2) inhibitors. These studies have identified a number of compounds with potent and selective inhibition of COX-2, highlighting their potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Pharmacological Potential

Further research has explored the computational and pharmacological potential of novel derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the compound's binding affinity and inhibitory effects against various targets, demonstrating their potential as therapeutic agents for various conditions (Faheem, 2018).

Antitumor and Anticancer Agents

Research into 3-aminopyrazole inhibitors of CDK2/cyclin A has highlighted their potential as antitumor agents. Optimization of these compounds has led to the discovery of derivatives with improved physicochemical properties and significant antitumor activity in vivo, underscoring their potential as new anticancer agents (Pevarello et al., 2005).

Fungicidal and Insecticidal Activities

The synthesis of pyrazoline derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, has been investigated for their fungicidal and insecticidal activities. These studies have identified compounds with potent effects against various pests and fungi, presenting a new avenue for the development of agricultural chemicals (Zhao et al., 2008).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activities. These compounds have shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their potential use in modulating immune responses (Doria et al., 1991).

Future Directions

The study and development of pyrazole derivatives is a promising field due to their potential biological activities. Future research could focus on synthesizing new pyrazole derivatives and studying their properties and activities .

properties

IUPAC Name

3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGSRHVGXHANDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide

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